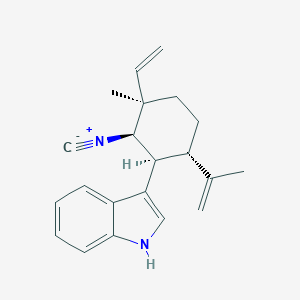
Hapalindole C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hapalindole C is a natural product that belongs to the indole alkaloid family. It was first isolated from the marine cyanobacterium Hapalosiphon sp. in 1992. Hapalindole C has attracted the attention of scientists due to its potential biological activities, including antitumor, antiviral, and antibacterial properties.
作用机制
The mechanism of action of Hapalindole C is not fully understood. However, it is believed that Hapalindole C inhibits the activity of enzymes that are involved in cancer cell growth and viral replication. Furthermore, Hapalindole C has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
生化和生理效应
Hapalindole C has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. Additionally, Hapalindole C has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Moreover, Hapalindole C has been shown to have anti-inflammatory properties.
实验室实验的优点和局限性
Hapalindole C has several advantages and limitations for lab experiments. One advantage is that it is a natural product, which makes it more biologically relevant than synthetic compounds. Additionally, Hapalindole C has shown promising results in inhibiting the growth of cancer cells and has exhibited antiviral and antibacterial activities. However, the limitations of Hapalindole C include its complex structure, which makes its synthesis challenging. Moreover, Hapalindole C is not readily available in large quantities, which limits its use in experiments.
未来方向
There are several future directions for the research on Hapalindole C. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Additionally, more studies are needed to determine the optimal dosage and administration of Hapalindole C for its potential use as an anticancer, antiviral, and antibacterial agent. Moreover, the development of more efficient synthesis methods for Hapalindole C would enable further research on its biological activities. Lastly, the investigation of the potential side effects and toxicity of Hapalindole C is also necessary to ensure its safety for clinical use.
合成方法
The synthesis of Hapalindole C is a challenging task due to its complex structure. Several approaches have been developed for the synthesis of Hapalindole C, including total synthesis and semi-synthesis. The total synthesis of Hapalindole C involves the construction of the entire molecule from simple starting materials. On the other hand, semi-synthesis involves the modification of a natural product or a simpler precursor to obtain the desired compound. Both approaches have been successful in producing Hapalindole C in sufficient quantities for further research.
科学研究应用
Hapalindole C has been extensively studied for its potential biological activities. It has shown promising results in inhibiting the growth of cancer cells, such as breast, colon, and lung cancer. Additionally, Hapalindole C has exhibited antiviral activity against the hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
属性
CAS 编号 |
101968-71-2 |
|---|---|
产品名称 |
Hapalindole C |
分子式 |
C21H24N2 |
分子量 |
304.4 g/mol |
IUPAC 名称 |
3-[(1S,2R,3R,6S)-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)12-11-15(14(2)3)19(20(21)22-5)17-13-23-18-10-8-7-9-16(17)18/h6-10,13,15,19-20,23H,1-2,11-12H2,3-4H3/t15-,19+,20-,21+/m1/s1 |
InChI 键 |
KGWATBYKCMCFLC-QAJUQPOASA-N |
手性 SMILES |
CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
规范 SMILES |
CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



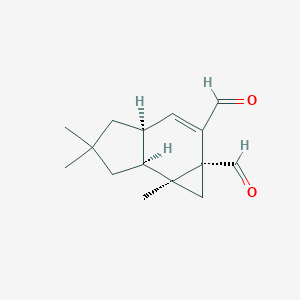
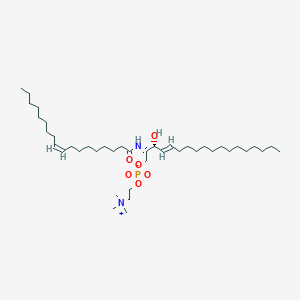
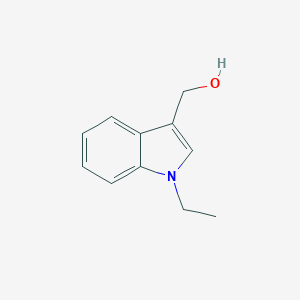
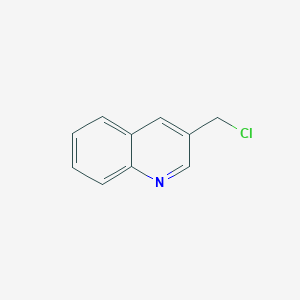
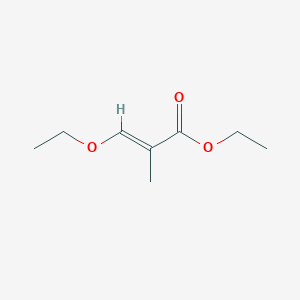
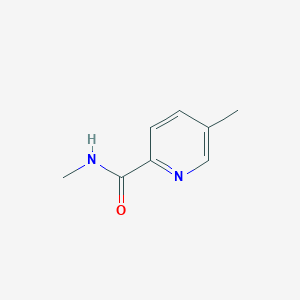
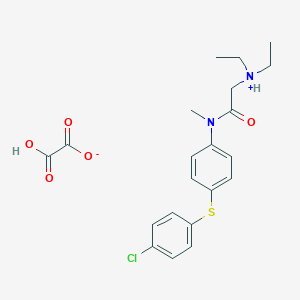
![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)
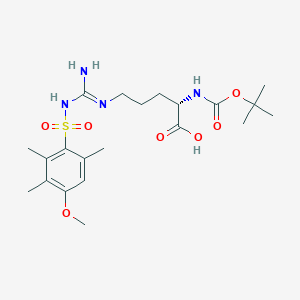
![[(Trimethylsilyl)methyl]carbonimidodithioic acid dimethyl ester](/img/structure/B24888.png)
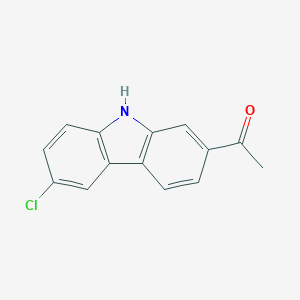
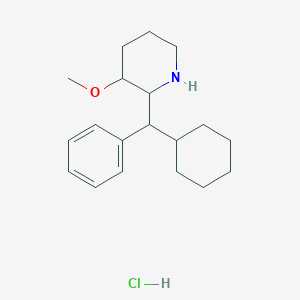
![Pyrimido[4,5-c][2,5]benzodiazocine-2,4,6,11(1H,3H)-tetrone, 5,12-dihydro-1,3-dimethyl-](/img/structure/B24892.png)